molecular formula C14H10N2O2 B3154131 1-phenyl-1H-indazole-3-carboxylic acid CAS No. 7716-36-1

1-phenyl-1H-indazole-3-carboxylic acid

Cat. No.: B3154131
CAS No.: 7716-36-1
M. Wt: 238.24 g/mol
InChI Key: HSAZLBYRKSQEJB-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. nih.govpnrjournal.com This designation is attributed to its ability to bind to multiple biological targets, leading to a broad array of pharmacological activities. nih.gov Synthetic compounds incorporating the indazole nucleus have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties. nih.gov

The versatility of the indazole core is underscored by its presence in several FDA-approved drugs. nih.gov These include agents for treating cancer, such as Niraparib and Pazopanib, highlighting the clinical significance of this heterocyclic system. nih.govmdpi.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant isomer in many synthetic and biological contexts. nih.gov The capacity for diverse substitutions at various positions on the indazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive starting point for drug discovery programs. nih.govpnrjournal.com

Overview of 1-Phenyl-1H-indazole-3-carboxylic Acid as a Research Target

Within the extensive family of indazole derivatives, this compound has garnered attention as a key research compound. Its specific structural arrangement and the reactivity of its functional groups make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

While the direct synthesis of this compound is a subject of academic inquiry, a common approach involves the synthesis of its ester precursor, methyl 1-phenyl-1H-indazole-3-carboxylate, followed by hydrolysis. semanticscholar.org The synthesis of the methyl ester has been reported, and its structure confirmed through various spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for Methyl 1-phenyl-1H-indazole-3-carboxylate

Property Value
Appearance White solid
Melting Point 71–73 °C
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol

| HRMS (EI) | Calculated: 252.0899, Found: 252.0927 |

This data pertains to the methyl ester derivative.

Direct studies on the biological activity of this compound are limited in publicly available research. However, the broader class of 1H-indazole-3-carboxylic acid derivatives has been shown to possess a range of biological activities, including potential as anticancer agents by inhibiting protein synthesis and cellular glycolysis. biosynth.com Furthermore, derivatives where the carboxylic acid is converted to a carboxamide have been extensively studied, revealing significant biological potential. derpharmachemica.comnih.gov These findings suggest that this compound is a crucial precursor to biologically active compounds, with its own activity being an area ripe for further investigation.

The primary utility of this compound in academic research lies in its role as a molecular scaffold for the development of new therapeutic agents, particularly kinase inhibitors. nih.govresearchgate.net The carboxylic acid group is readily converted to an amide, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). derpharmachemica.comnih.gov

A notable example is the use of the 1H-indazole-3-carboxamide scaffold to develop potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.gov Researchers have identified that derivatives of 1H-indazole-3-carboxamide can exhibit significant PAK1 inhibitory activity. nih.gov In these studies, the core indazole structure serves as the foundational anchor, while modifications at the amide nitrogen and other positions on the indazole and phenyl rings are explored to enhance potency and selectivity. nih.gov

Table 2: Examples of 1H-Indazole-3-Carboxamide Derivatives as Kinase Inhibitors

Compound Class Target Kinase Therapeutic Area
1H-Indazole-3-carboxamides p21-activated kinase 1 (PAK1) Cancer (Anti-metastasis)
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides Tyrosine Threonine Kinase (TTK) Cancer

These research efforts demonstrate the value of the this compound framework as a starting point for generating libraries of compounds for screening against various biological targets. The ability to systematically modify the structure allows medicinal chemists to probe the binding pockets of enzymes like kinases and develop targeted therapies. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAZLBYRKSQEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 1h Indazole 3 Carboxylic Acid and Its Derivatives

General Strategies for Indazole Core Construction

The formation of the indazole nucleus is a cornerstone of synthesizing a wide array of derivatives, including 1-phenyl-1H-indazole-3-carboxylic acid. Several methodologies have been developed, each with its own set of advantages and substrate scope.

Considerations of Tautomeric Forms and Thermodynamic Stability in Synthesis

The indazole ring system can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.com The relative stability of these tautomers is a critical factor in synthetic design, as it can influence reaction pathways and final product distribution. Computational studies, such as MP2/6-31G** calculations, indicate that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer by approximately 3.6 to 4.1 kcal/mol. chemicalbook.comresearchgate.net This inherent stability often directs synthetic outcomes towards the formation of 1H-indazole derivatives. nih.gov

However, the presence of substituents can alter the tautomeric preference. For instance, certain substitution patterns can stabilize the 2H-tautomer through intramolecular hydrogen bonding. researchgate.netfigshare.com The choice of solvent can also play a role, with polar solvents sometimes favoring one tautomer over another. researchgate.net Therefore, a thorough understanding of these thermodynamic and environmental factors is crucial for achieving regioselective synthesis of a desired indazole isomer.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the indazole core, offering high efficiency and broad functional group tolerance. One prominent method involves the intramolecular amination of aryl halides. For example, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be effectively catalyzed by palladium complexes, such as those formed from Pd(dba)₂ and chelating phosphine (B1218219) ligands like rac-BINAP, DPEphos, and dppf. nih.gov This method is applicable to a wide range of substrates bearing either electron-donating or electron-withdrawing groups. nih.gov

Another significant palladium-catalyzed approach is the Suzuki-Miyaura cross-coupling reaction. This strategy is particularly useful for creating new carbon-carbon bonds on the indazole scaffold. nih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. nih.gov Furthermore, palladium-catalyzed oxidative alkenylation has been developed for the direct functionalization of the indazole ring at the C3 and C7 positions. acs.org

Catalyst SystemReactantsProduct TypeReference
Pd(dba)₂ / rac-BINAPArylhydrazone of 2-bromobenzaldehyde1-Aryl-1H-indazole nih.gov
Pd(0) precursorAryl halide, Organoboronic acidAryl-substituted indazole nih.gov
Pd(OAc)₂ / Ag₂CO₃1H-Indazole, OlefinC3-Alkenylated 1H-indazole acs.org

Diazotization Reactions for Indazole-3-carboxylic Acid Derivatives

Diazotization reactions represent a classical and effective route to indazole-3-carboxylic acid and its derivatives. A common starting material for this approach is isatin (B1672199), which can be hydrolyzed with aqueous sodium hydroxide. google.com The resulting intermediate is then subjected to diazotization, followed by a reduction step to form an aryl hydrazine (B178648). Subsequent acid-catalyzed cyclization of this hydrazine intermediate furnishes the indazole-3-carboxylic acid. google.com

A more direct method involves the diazotization of anthranilic acid derivatives. For instance, 1H-indazole-3-carboxylic acid can be prepared from 2-amino-N-phenylphenylacetamide through an in situ diazotization and cyclization process. google.com This one-pot synthesis avoids the isolation of potentially unstable intermediates. google.com Furthermore, a novel approach utilizes the reaction of diazonium salts with diazo compounds, which can lead to the formation of indazoles through a proposed diazenium (B1233697) intermediate. nih.govacs.org

Formation Pathways from Phenylhydrazine (B124118) and Oxalyl Chloride Intermediates

A notable synthetic route that avoids the use of potentially hazardous diazonium salts involves the reaction of phenylhydrazine with benzaldehyde (B42025) to form benzaldehyde phenylhydrazone. google.com This hydrazone is then treated with oxalyl chloride to generate an intermediate which, upon a Friedel-Crafts reaction catalyzed by aluminum chloride, yields a benzylideneaminoisatin. google.com The final step involves hydrolysis and ring rearrangement of this isatin derivative to produce 1H-indazole-3-carboxylic acid. google.com This method provides a scalable and safer alternative for the synthesis of the target compound.

Specific Synthetic Routes to this compound

While general methods provide access to the indazole core, specific strategies have been tailored for the direct synthesis of this compound and its immediate precursors.

Synthesis from 3-Oxoindole Precursors

The synthesis of 1H-indazole-3-carboxylic acid derivatives can be initiated from 3-oxoindole (isatin) precursors. google.comresearchgate.net A conventional route involves the ring-opening of isatin via hydrolysis with a strong base. google.com The resulting phenylglyoxylic acid derivative can then be converted to a phenylhydrazine compound through diazotization and subsequent reduction. google.com Acid-catalyzed cyclization of this hydrazine intermediate then yields the 1H-indazole-3-carboxylic acid. google.com While this method is well-established, it often involves multiple steps and the use of harsh reagents.

A more contemporary approach involves the direct conversion of N-substituted 2-aminophenylacetamides. For example, starting from 5-methyl-2-amino-N-phenylphenylacetamide, a one-step synthesis of the corresponding 1H-indazole-3-carboxylic acid derivative can be achieved through an in situ diazotization and cyclization reaction. google.com This streamlined process offers high yields and operational simplicity. google.com

PrecursorKey Reaction StepsProductReference
Isatin (3-Oxoindole)1. Hydrolysis 2. Diazotization 3. Reduction 4. Cyclization1H-Indazole-3-carboxylic acid google.com
5-Methyl-2-amino-N-phenylphenylacetamideIn situ diazotization and cyclization5-Methyl-1H-indazole-3-carboxylic acid derivative google.com

Approaches Involving o-Nitroacetophenone Derivatives

A classical and effective method for the synthesis of indazole rings involves the reaction of o-nitroacetophenone derivatives. This approach typically proceeds through a multi-step sequence. Initially, an o-nitroacetophenone is reacted with a suitable reagent to introduce the necessary functionalities for cyclization. A key transformation in this pathway is the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization to form the indazole ring.

One notable example involves the reaction of 2'-nitroacetophenone (B117912) with an arylhydrazine, which upon heating, can lead to the formation of the corresponding hydrazone. Subsequent intramolecular cyclization, often under basic conditions, and oxidation can yield the desired 1-aryl-1H-indazole. The carboxylic acid moiety at the 3-position can be introduced either before or after the formation of the indazole ring, for instance, by oxidation of a methyl group.

Starting MaterialReagentsKey IntermediatesProductRef.
o-Nitroacetophenone1. Phenylhydrazine2. Base (e.g., NaOH)3. Oxidizing agentPhenylhydrazone of o-nitroacetophenone1-Phenyl-3-methyl-1H-indazole
1-Phenyl-3-methyl-1H-indazoleOxidizing agent (e.g., KMnO4)-This compound

Utilization of 2-(2-Aminophenyl)-N,N-diphenylacetamide as Starting Material

An alternative synthetic strategy employs 2-(2-aminophenyl)-N,N-diphenylacetamide as a precursor. This method leverages the reactivity of the amino group to construct the pyrazole (B372694) ring fused to the benzene (B151609) ring. The synthesis commences with the diazotization of the primary amino group in 2-(2-aminophenyl)-N,N-diphenylacetamide using a reagent such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is highly reactive and undergoes intramolecular cyclization to form the indazole ring.

The N,N-diphenylacetamide group at the 3-position can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. This method offers a direct route to the this compound scaffold, with the phenyl group at the 1-position being introduced prior to the cyclization step.

Starting MaterialReagentsKey StepsProduct
2-(2-Aminophenyl)-N,N-diphenylacetamide1. NaNO2, HCl2. H3O+ / HeatDiazotization, Intramolecular cyclization, HydrolysisThis compound

Employing Methyl 2-(2-Aminophenyl) Acetate (B1210297) as a Synthetic Precursor

The use of methyl 2-(2-aminophenyl) acetate provides another versatile entry point for the synthesis of this compound. This pathway also begins with the diazotization of the aniline (B41778) derivative. Treatment of methyl 2-(2-aminophenyl) acetate with sodium nitrite and a mineral acid at low temperatures generates the corresponding diazonium salt.

This intermediate can then undergo an intramolecular Japp–Klingemann reaction upon treatment with a base, leading to the formation of the methyl ester of 1H-indazole-3-carboxylic acid. The N-phenylation of this intermediate can be achieved through various methods, including copper-catalyzed Chan-Lam coupling with phenylboronic acid or a Buchwald-Hartwig amination with an appropriate phenyl halide. Finally, saponification of the methyl ester yields the target carboxylic acid.

Starting MaterialReagentsKey StepsProduct
Methyl 2-(2-aminophenyl) acetate1. NaNO2, HCl2. Base3. Phenylboronic acid, Cu(OAc)2, Pyridine4. LiOHDiazotization, Japp–Klingemann reaction, Chan-Lam coupling, SaponificationThis compound

Benzyne (B1209423) Insertion Reactions for N-Arylation

A more modern and efficient approach for the N-arylation of indazoles involves the use of benzyne intermediates. Benzyne, a highly reactive species, can be generated in situ from various precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, upon treatment with a fluoride (B91410) source like cesium fluoride (CsF).

The N-arylation of a pre-formed indazole-3-carboxylic acid ester can be achieved by reacting it with the in situ generated benzyne. This reaction typically proceeds rapidly and under mild conditions to afford the N-phenylated product. The ester group serves as a protecting group for the carboxylic acid and can be readily cleaved in a subsequent step to yield this compound. This method is particularly advantageous for its high efficiency and functional group tolerance.

Indazole SubstrateBenzyne PrecursorReagentsProduct
Ethyl indazole-3-carboxylate2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsF, AcetonitrileEthyl 1-phenyl-1H-indazole-3-carboxylate

Functionalization and Derivatization Strategies for this compound

The carboxylic acid functionality at the 3-position of the 1-phenyl-1H-indazole core is a versatile handle for further molecular elaboration through various chemical transformations.

Esterification Reactions

Esterification of this compound is a common derivatization strategy to modify its physicochemical properties or to protect the carboxylic acid group during subsequent synthetic steps. Standard esterification methods can be employed, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Alternatively, milder conditions can be used, for instance, by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

AlcoholCoupling MethodReagentsProduct
Methanol (B129727)Fischer-SpeierH2SO4 (cat.)Methyl 1-phenyl-1H-indazole-3-carboxylate
Ethanol (B145695)Acid Chloride Formation1. SOCl22. Ethanol, PyridineEthyl 1-phenyl-1H-indazole-3-carboxylate

Amide Bond Formation via Coupling Reagents (e.g., HATU, EDC·HCl)

The formation of amides from this compound is a crucial transformation, particularly in the synthesis of biologically active molecules. This is typically achieved using peptide coupling reagents to facilitate the reaction between the carboxylic acid and a primary or secondary amine.

Commonly used coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in the presence of an activating agent or base such as HOBt (Hydroxybenzotriazole) or DIPEA (N,N-Diisopropylethylamine). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond under mild conditions with high yields.

AmineCoupling ReagentAdditivesProduct
AnilineEDC·HClHOBt, DIPEAN,1-Diphenyl-1H-indazole-3-carboxamide
BenzylamineHATUDIPEAN-Benzyl-1-phenyl-1H-indazole-3-carboxamide

Nucleophilic Substitution Reactions

The indazole ring system, particularly the nitrogen atoms, serves as a key site for nucleophilic substitution reactions. For derivatives of this compound, the most prominent of these reactions is N-alkylation, which typically proceeds after converting the carboxylic acid to an ester, such as methyl 1-phenyl-1H-indazole-3-carboxylate. The indazole anion is ambidentate, meaning that alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.gov The selectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.govnih.gov

Research into the N-alkylation of the indazole scaffold has shown that specific conditions can strongly favor the formation of the N-1 substituted product. Studies have demonstrated that using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) provides high N-1 regioselectivity for indazoles with C-3 substituents such as esters or amides. nih.govbeilstein-journals.org This selectivity is hypothesized to arise from the sodium cation coordinating with the N-2 nitrogen and the oxygen atom of the C-3 carbonyl group, sterically hindering the approach of the electrophile to the N-2 position and directing it to N-1. beilstein-journals.orgnih.gov Conversely, different conditions can lead to the N-2 isomer, highlighting the challenge and importance of controlling regioselectivity in the synthesis of indazole-based compounds. nih.govresearchgate.net

The scope of this reaction is broad, tolerating a variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high N-1 regioselectivity under optimized conditions. nih.gov

Table 1: Conditions for Regioselective N-Alkylation of Indazole-3-Carboxylate Derivatives

Substrate Base Solvent Electrophile Predominant Regioisomer Reference
Methyl 5-bromo-1H-indazole-3-carboxylate Cs₂CO₃ Acetonitrile Alkyl Halide N-1 nih.gov
1H-Indazole-3-carboxymethyl ester NaH THF Alkyl Bromide N-1 (>99%) nih.gov
Ethyl 1H-indazole-3-carboxylate NaNH₂ Xylene p-Chlorobenzyltosylate N-1 google.com

Electrophilic Aromatic Substitution on the Indazole Ring System

The 1-phenyl-1H-indazole core is an aromatic system that can undergo electrophilic substitution. The substitution pattern is influenced by the directing effects of the fused benzene and pyrazole rings, as well as the N-1 phenyl substituent. While the C-3 position is occupied by the carboxylic acid group, other positions on the indazole nucleus are available for functionalization.

Halogenation and nitration are common electrophilic substitution reactions. For the indazole ring, these reactions are of significant interest for introducing functional groups that can be used in further modifications, such as metal-catalyzed cross-coupling reactions. chim.it Reports on related structures, such as 1-aryl-1H-indazoles, indicate that nitration often occurs at the C-5 position of the indazole ring. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved, demonstrating the accessibility of this position to electrophilic attack. researchgate.netmdpi.com Palladium-catalyzed methods have also been developed for the direct nitration of certain indazole derivatives. rsc.org

The conditions for these substitutions can vary. Iodination of the indazole C-3 position has been reported using iodine under basic conditions, though this position is blocked in the parent compound of this article. chim.it For nitration, reagents like nitric acid in sulfuric acid are traditionally used, although milder, more selective methods are continuously being developed. The presence of the N-1 phenyl group may also direct substitution to its own ortho- and para-positions, competing with substitution on the indazole nucleus.

Reduction of Carboxylic Acid Ester Groups to Alcohols or Aldehydes

The carboxylic acid group at the C-3 position, or more commonly its ester derivative, can be reduced to a primary alcohol or an aldehyde. The reduction of a carboxylic acid ester, such as methyl 1-phenyl-1H-indazole-3-carboxylate, to the corresponding primary alcohol, (1-phenyl-1H-indazol-3-yl)methanol, is a standard transformation in organic synthesis.

This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. nih.gov This method is effective for converting esters to primary alcohols. An alternative approach involves the activation of the carboxylic acid with agents like 2,4,6-trichloro-1,3,5-triazine (TCT) followed by reduction with sodium borohydride (B1222165) (NaBH₄) under solvent-free conditions, which can be a milder alternative to LiAlH₄. researchgate.net

The partial reduction of the ester to an aldehyde, 1-phenyl-1H-indazole-3-carboxaldehyde, is more challenging as aldehydes are themselves readily reduced to alcohols. Specialized reagents or carefully controlled reaction conditions are required. One possible method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, a reagent known for the partial reduction of esters to aldehydes. While direct examples for this specific substrate are not prevalent, the synthesis of various 1H-indazole-3-carboxaldehyde derivatives from other precursors confirms their stability and accessibility as synthetic targets. nih.gov

Table 2: Reagents for Reduction of Carboxylic Acid/Ester Functionality

Starting Material Reagent(s) Product Reference
Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate LiAlH₄ in THF (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol nih.gov
Carboxylic Acid TCT, PPh₃, K₂CO₃, NaBH₄ Alcohol researchgate.net
3-Halogenoindazole DIBAL-H (after cyanation) Indazole-3-carboxaldehyde nih.gov

Cyclization to Form Oxadiazol Derivatives

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles. These five-membered aromatic rings are known for their metabolic stability and are frequently used as bioisosteres for carbonyl groups in drug design. rsc.orgmdpi.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids is a well-established, multi-step process.

The typical synthetic route involves two key steps:

Formation of a Carbohydrazide (B1668358): The starting material, this compound, is first converted to its corresponding ester, typically the methyl or ethyl ester. This ester is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol at reflux, to yield 1-phenyl-1H-indazole-3-carbohydrazide. jocpr.com

Cyclization: The resulting carbohydrazide is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. Several methods exist for this crucial step. A common approach is the condensation of the hydrazide with a carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). nih.gov This results in an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 1-phenyl-1H-indazol-3-yl group and the other is derived from the carboxylic acid used in the cyclization step. nih.gov

Alternatively, the carbohydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclodesulfurization using a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to afford 2-amino-substituted 1,3,4-oxadiazoles. luxembourg-bio.com

Table 3: Common Reagents for Cyclization of Carbohydrazides to 1,3,4-Oxadiazoles

Carbohydrazide Reactant Cyclizing Agent / Co-reactant Product Type Reference
Aroylhydrazide Carboxylic Acid / POCl₃ 2,5-Disubstituted 1,3,4-oxadiazole nih.gov
Aroylhydrazide Isothiocyanate / TBTU 2-Amino-5-substituted 1,3,4-oxadiazole luxembourg-bio.com
Diacylhydrazine H₂SO₄, PPA, SOCl₂ 2,5-Disubstituted 1,3,4-oxadiazole mdpi.com
Acylhydrazone Molecular Iodine / K₂CO₃ 2,5-Disubstituted 1,3,4-oxadiazole organic-chemistry.org

Structure Activity Relationship Sar Studies and Molecular Design

Methodologies for SAR Elucidation

The journey to understand how the structure of an indazole derivative influences its biological function employs several key methodologies.

Systematic Structural Modifications on the Indazole Core and Peripheral Substituents

A primary strategy for elucidating SAR involves the systematic modification of the indazole scaffold. This includes introducing various substituents at different positions on both the bicyclic indazole core and the N1-phenyl ring. Researchers synthesize libraries of related compounds where one part of the molecule is altered at a time. For instance, studies have involved creating a series of 3,6-disubstituted indazole derivatives to discover potent inhibitors of hepcidin (B1576463) production. nih.gov Similarly, modifications can include creating different ester or amide derivatives from the C3-carboxylic acid to explore new biologically active compounds. jocpr.com This methodical approach allows for a direct correlation between a specific structural change and its effect on biological activity. The synthesis of these derivatives often involves multi-step processes starting from precursors like 2-halobenzoic acids or by introducing a carboxyl group onto a protected indazole. researchgate.netresearchgate.net

Assessment of Steric and Electronic Effects on Biological Activity

Once a series of analogs is synthesized, their biological activity is assessed to understand the influence of steric and electronic properties. The introduction of different functional groups allows researchers to probe how size, shape, and electron density impact the interaction of the molecule with its biological target. For example, in the development of p21-activated kinase 1 (PAK1) inhibitors, SAR analysis showed that substituting an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme, along with adding a hydrophilic group in the solvent-exposed region, was critical for inhibitory activity and selectivity. nih.gov The electronic nature of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's properties and, consequently, its efficacy. derpharmachemica.com This is often quantified by measuring the half-maximal inhibitory concentration (IC50) of each analog against a specific target.

Interactive Table: Effect of N1-Substituent on PARP-1 Inhibition Below is a table showing how different substituents at the N1 position of the indazole ring affect the inhibitory concentration (IC50) against Poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

CompoundN1-SubstituentIC50 (µM)
2HWeakly active
43-(piperidine-1-yl)propyl36
53-(2,3-dioxoindolin-1-yl)propyl6.8

This table illustrates that introducing a propyl linker with a heterocyclic moiety at the N1 position significantly enhances PARP-1 inhibitory activity compared to the unsubstituted parent compound. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov This model is generated by aligning a set of active compounds and abstracting the common features responsible for their interaction with a target receptor. A typical pharmacophore model might include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.govnih.gov For instance, a pharmacophore model for COX-2 inhibitors based on related triazole structures identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown.

Impact of Substitution Patterns on Biological Efficacy

The specific placement and nature of substituents on the indazole scaffold are critical determinants of biological activity.

Role of N-Substitution (e.g., N1-phenyl vs. N2-benzyl Isomers)

The position of the substituent on the indazole nitrogen (N1 or N2) can have a profound impact on biological activity. The N1 and N2 isomers are distinct regioisomers, and their synthesis often yields a mixture that must be separated. acs.orgnih.gov The N1-isomers are generally more thermodynamically stable. nih.gov

Comparative studies have shown that the biological activity can vary significantly between these isomers. For example, in a study on prostanoid EP4 receptor antagonists, 2H-indazole (N2-substituted) analogs showed potent low nanomolar antagonistic activity, whereas their 1H-indazole (N1-substituted) counterparts had IC50 values exceeding 10 µM, indicating a clear preference for the N2-regioisomer for that specific target. acs.org Conversely, for other targets, the N1-substituted isomer is preferred. For example, N-1 substituted indazole-3-carboxamides were specifically designed as PARP-1 inhibitors. nih.gov The choice between an N1-phenyl group and an N1-benzyl group, for instance, alters the orientation and flexibility of the substituent, which can lead to different binding interactions with a target protein. google.com

Interactive Table: Comparison of N1 vs. N2 Isomer Activity for EP4 Antagonism This table demonstrates the difference in antagonistic activity (IC50) against the EP4 receptor for N1 and N2-substituted indazole regioisomers. acs.org

Compound TypeN-Substitution PatternGeneral IC50 Range
2H-indazoleN2-benzyl and analogsLow nanomolar
1H-indazoleN1-benzyl and analogs> 10 µM

This data clearly shows that for EP4 receptor antagonism, the N2-substituted indazoles are significantly more potent than their N1-substituted counterparts. acs.org

Importance of the C3-Carboxylic Acid Moiety and its Derivatization

The carboxylic acid group at the C3 position is a key functional group that is frequently modified to improve a compound's properties. It can act as a crucial interaction point with a biological target, often forming hydrogen bonds or ionic interactions. nih.gov

Derivatization of this carboxylic acid into esters, amides, or hydrazides is a common and effective strategy in medicinal chemistry. jocpr.combloomtechz.com These modifications can influence the compound's solubility, metabolic stability, and ability to cross cell membranes. For example, converting the carboxylic acid to an indazole-3-carboxamide is a key feature in the design of potent inhibitors for targets like the calcium-release activated calcium (CRAC) channel and p21-activated kinase 1 (PAK1). nih.govnih.gov In the case of CRAC channel blockers, the specific regiochemistry of the 3-carboxamide was found to be critical for activity; the indazole-3-carboxamide was a potent inhibitor, while its reverse amide isomer was inactive. nih.gov This highlights that not only the presence of the group but its precise orientation is essential for biological efficacy. These derivatives are synthesized through standard coupling reactions from the parent carboxylic acid or its corresponding ester. derpharmachemica.comresearchgate.net

Influence of Amide Linker Regiochemistry (e.g., in CRAC Channel Blockers)

A significant area of research for indazole-3-carboxylic acid derivatives has been in the development of Calcium Release-Activated Calcium (CRAC) channel blockers. These channels play a crucial role in the activation of mast cells and T cells, making them a key target for inflammatory and autoimmune diseases. nih.govresearchgate.net

Research has demonstrated that the regiochemistry of the amide linker in indazole-3-carboxamides is a critical determinant of their ability to inhibit calcium influx through CRAC channels. nih.govnih.gov A study comparing indazole-3-carboxamides with their reverse amide isomers found a striking difference in activity. The indazole-3-carboxamide 12d was a potent inhibitor of calcium influx, whereas its reverse amide isomer 9c was inactive, even at high concentrations. nih.govnih.gov This highlights an unprecedented requirement for the specific 3-carboxamide regiochemistry in this class of CRAC channel blockers. nih.govnih.gov

Interestingly, indazole-3-amide derivatives that maintain the same amide linker regiochemistry as other known amide-type CRAC channel inhibitors were found to be only weakly active. nih.gov This underscores the unique structural requirements of the indazole scaffold for potent CRAC channel inhibition.

Table 1: Influence of Amide Linker Regiochemistry on CRAC Channel Inhibition

Compound Amide Linker Orientation IC₅₀ (µM) for Ca²⁺ Influx
12d Indazole-CO-NH-Ar 0.67 scinews.uz
9c Indazole-NH-CO-Ar >100 nih.govnih.gov

IC₅₀ values represent the concentration required for 50% inhibition of the biological response.

Effects of Substituents on the Phenyl Ring and other Positions

The substitution pattern on both the N1-phenyl ring and the amide-linked aromatic ring (Ar) of indazole-3-carboxamides profoundly influences their activity as CRAC channel blockers. scinews.uz

For the N1-phenyl ring, modifications have been explored to enhance potency and selectivity. While the initial focus has often been on the core scaffold, subsequent optimization efforts have delved into substitutions at this position.

Table 2: Effect of Substituents on the Activity of Indazole-3-carboxamides as CRAC Channel Blockers

Compound N1-Substituent Amide-Linked Aryl Group (Ar) IC₅₀ (µM) for Ca²⁺ Influx IC₅₀ (µM) for TNFα Production
12a 2,4-dichlorobenzyl 2,6-difluorophenyl 1.51 scinews.uz Sub-µM nih.gov
12b 2,4-dichlorobenzyl 2-chloro-6-fluorophenyl - Sub-µM nih.gov
12d 2,4-dichlorobenzyl 3-fluoro-4-pyridyl 0.67 scinews.uz 0.28 nih.govscinews.uz
12e 2,4-dichlorobenzyl 4-chloro-3-pyridyl - Sub-µM nih.gov

IC₅₀ values represent the concentration required for 50% inhibition of the biological response. A hyphen (-) indicates that the data was not reported in the cited sources.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. drughunter.com For 1-phenyl-1H-indazole-3-carboxylic acid, the carboxylic acid group is a key pharmacophoric feature, but it can also lead to poor membrane permeability and metabolic liabilities. rug.nlresearchgate.net Therefore, replacing it with suitable bioisosteres is an important optimization strategy.

Application of Carboxylic Acid Bioisosteres (e.g., Tetrazoles, Sulfonamides)

Tetrazoles: The 5-substituted tetrazole ring is one of the most common and successful bioisosteres for a carboxylic acid. nih.govcambridgemedchemconsulting.com This is due to their similar pKa values (4.5-4.9 for tetrazoles vs. 4.2-4.4 for carboxylic acids) and planar structures, which allow them to be ionized at physiological pH and engage in similar interactions with biological targets. rug.nl The tetrazole group can offer advantages such as increased metabolic stability and the potential for additional hydrogen bonding interactions due to its nitrogen-rich nature. rug.nl However, a potential drawback is that the high acidity can still limit membrane permeability. drughunter.com

Sulfonamides: Sulfonamides represent another class of carboxylic acid bioisosteres. drughunter.com They share similar hydrogen-bonding capabilities and geometric features with carboxylic acids but are considerably weaker acids (pKa ~9-10). drughunter.com This lower acidity can lead to increased lipophilicity, enhanced membrane permeability, and improved metabolic stability, including resistance to glucuronidation. drughunter.com The application of sulfonamides as bioisosteres has been successful in various drug discovery programs, including the development of CXCR2 receptor antagonists. nih.gov

Implications for Modulating Potency and Selectivity

The choice of a carboxylic acid bioisostere can have profound effects on the potency and selectivity of this compound derivatives.

Replacing a carboxylic acid with a tetrazole has, in some cases, led to a significant increase in potency. drughunter.com This improvement has been attributed to the tetrazole's acidic NH group being positioned in a way that optimizes interactions with the target receptor. drughunter.com However, the success of this strategy is highly context-dependent, and in some instances, the increased acidity of the tetrazole can negatively impact oral bioavailability. drughunter.com

The use of sulfonamides as bioisosteres can also modulate potency and selectivity. While they are weaker acids, their ability to form different hydrogen bonding networks and their altered electronic properties can lead to favorable interactions within the target's binding site. drughunter.com For example, a retroamide bioisosteric replacement in one series of compounds maintained potency while dramatically improving selectivity by optimizing hydrogen bonding. drughunter.com

Table 3: Comparison of Carboxylic Acid and its Bioisosteres

Functional Group Approximate pKa Key Physicochemical Properties Potential Impact on Potency/Selectivity
Carboxylic Acid 4-5 Planar, acidic, can form strong H-bonds. rug.nl Often a key pharmacophoric element for target binding.
Tetrazole 4.5-4.9 Planar, acidic, metabolically stable, more lipophilic than carboxylates. rug.nlnih.gov Can increase potency through optimized interactions; may affect permeability. drughunter.com
Sulfonamide 9-10 Weaker acid, increased lipophilicity, enhanced metabolic stability. drughunter.com Can improve permeability and selectivity through different H-bonding patterns. drughunter.com

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, are employed to determine the fundamental properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for studying indazole derivatives to understand their geometry and electronic properties. nih.gov DFT calculations can determine the distribution of electron density, molecular electrostatic potential, and atomic charges, which are critical for understanding how the molecule interacts with other molecules and its environment. For complex substituted indazoles, DFT has been used to analyze the electronic characteristics and identify reactive sites within the molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.

The enthalpy of formation is a crucial thermodynamic property that quantifies the stability of a compound. Computational methods can predict this value, which can then be compared with experimental data from techniques like combustion calorimetry.

For the parent compound, 1H-indazole-3-carboxylic acid, the molar standard enthalpy of formation has been determined both experimentally and computationally. A study utilized isoperibolic calorimetry and thermogravimetry for experimental values and auxiliary density functional theory (using deMon2k) for theoretical calculations. researchgate.net The comparison provides a measure of the accuracy of the computational methods employed. researchgate.net

Table 1: Molar Standard Enthalpy of Formation (ΔfHm°) for 1H-indazole-3-carboxylic acid at T = 298.15 K researchgate.net

PhaseExperimental Value (kJ·mol⁻¹)Computational Value (kJ·mol⁻¹)
CondensedData not available in snippetData not available in snippet
GasData not available in snippetData not available in snippet
Note: Specific numerical values were not present in the provided search results, but the study confirms their determination. researchgate.net

Indazole and its derivatives can theoretically exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.netnih.gov Computational studies indicate that for the unsubstituted indazole core, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

However, in the case of 1-phenyl-1H-indazole-3-carboxylic acid, the presence of a non-labile phenyl group covalently bonded to the N1 position prevents proton migration to the N2 position. This substitution effectively "locks" the molecule in the 1H-tautomeric form, meaning it does not exhibit the annular tautomerism seen in N-unsubstituted indazoles. Therefore, investigations of tautomeric equilibrium are not relevant for this specific compound.

A fundamental step in computational chemistry is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For indazole derivatives, methods like DFT are used to calculate the most stable three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for further calculations, such as molecular docking and electronic property analysis. nih.gov The calculated parameters can be validated by comparison with experimental data from X-ray crystallography of the same or similar compounds. For example, the crystal structure of the closely related 1-methyl-1H-indazole-3-carboxylic acid has been determined, providing a benchmark for theoretical optimizations. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of 1H-indazole-3-carboxylic acid, particularly the corresponding amides, have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. These studies place the indazole derivative into the binding site of a target protein to predict its binding affinity (often expressed as a binding energy in kcal/mol) and to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net For instance, novel indazole analogs have been docked into the active sites of cancer-related proteins to predict their binding energies and interactions with key amino acid residues. researchgate.net

Table 2: Example of Molecular Docking Results for a 3-Arylindazole Derivative Against a Cancer Target (PDB ID: 2ZCS) researchgate.net

CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
3j -7.45Tyr248, Lys273, Val268, Arg171
3c -6.80Tyr248, Lys273, Val268, Arg171
Note: The data represents findings for specific 3-arylindazole derivatives, illustrating the application of molecular docking to this class of compounds. researchgate.net

These docking studies help to explain the structure-activity relationships observed in biological assays and guide the synthesis of new derivatives with improved potency and selectivity. researchgate.netresearchgate.net

Prediction of Binding Modes with Identified Protein Targets

The prediction of how a small molecule, or ligand, binds to its protein target is a cornerstone of structure-based drug design. This process, often achieved through molecular docking simulations, can predict the preferred orientation of a ligand within a protein's binding site, which is crucial for its biological function.

Despite the therapeutic potential often associated with indazole scaffolds, dedicated studies predicting the binding modes of this compound with specific protein targets have not been identified in the available scientific literature. Consequently, there is no published data to populate a table of predicted binding modes for this specific compound.

Interactive Data Table: Predicted Binding Modes of this compound (Data Not Available)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting MoietiesComputational Method
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Elucidation of Ligand-Receptor Interaction Profiles

Understanding the specific non-covalent interactions between a ligand and its receptor is fundamental to explaining its binding affinity and selectivity. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, a detailed ligand-receptor interaction profile has not been elucidated in published research. Such an analysis would typically follow molecular docking or be derived from molecular dynamics simulations, providing a catalogue of the specific interactions and their geometries. Without such studies, a comprehensive profile of its interactions with any given protein target remains speculative.

Interactive Data Table: Ligand-Receptor Interaction Profile of this compound (Data Not Available)

Protein TargetInteraction TypeLigand Atom/GroupReceptor Atom/GroupDistance (Å)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Identification of Key Amino Acid Residues in Binding Sites

A critical output of computational binding studies is the identification of the key amino acid residues within the protein's binding site that are essential for ligand recognition and binding. Pinpointing these residues can inform site-directed mutagenesis studies to validate the binding mode and guide the design of more potent and selective inhibitors.

As no specific molecular docking or other binding simulation studies for this compound have been reported, the key amino acid residues involved in its interaction with any potential protein targets have not been identified.

Interactive Data Table: Key Amino Acid Residues in the Binding Site for this compound (Data Not Available)

Target ProteinKey Amino Acid ResidueRole in Binding
Data Not AvailableData Not AvailableData Not Available

Molecular Dynamics Simulations

Investigation of Compound-Protein Interactions and Conformational Dynamics

MD simulations can reveal how the initial binding pose, predicted by docking, evolves over time and can highlight the stability of key interactions. Furthermore, they can shed light on the conformational changes in both the ligand and the protein upon binding.

A review of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound in complex with a protein target. Therefore, there is no available data on its interaction dynamics or the conformational changes it may induce or undergo upon binding.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

Thin Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of 1-phenyl-1H-indazole-3-carboxylic acid. jocpr.combeilstein-journals.org Standard silica (B1680970) gel plates (often F254) are typically used as the stationary phase. beilstein-journals.orgrsc.org The choice of the mobile phase is critical for achieving good separation. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). rsc.orgnih.gov The ratio of these solvents can be adjusted to optimize the separation of the compound from impurities. For instance, a starting point for developing a TLC method could be a 3:2 mixture of petroleum ether and ethyl acetate. nih.gov The spots on the TLC plate are visualized under UV light. beilstein-journals.org

For the purification of this compound on a larger scale, column chromatography is the method of choice. nih.govuvic.cayoutube.com Similar to TLC, silica gel (typically 70-230 or 230-400 mesh) serves as the stationary phase. beilstein-journals.orgnih.gov

The selection of the eluent system is guided by the TLC results. A solvent system that provides a good separation on TLC is adapted for the column. rochester.edu A common mobile phase for the column chromatography of indazole derivatives is a gradient system of ethyl acetate in hexane. rsc.orgnih.govreddit.com For example, a gradient of 10% to 80% ethyl acetate in hexane can be effective. reddit.com The fractions collected from the column are analyzed by TLC to identify those containing the pure product.

Spectroscopic Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the characterization of this compound. nih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule and their neighboring environments. For a related compound, methyl 1-phenyl-1H-indazole-3-carboxylate, the proton signals appear in distinct regions. The protons of the indazole ring and the phenyl group typically resonate in the aromatic region (δ 7.0-8.5 ppm). For example, the proton at position 4 of the indazole ring often appears as a doublet around δ 8.3 ppm. nih.gov The protons of the phenyl group attached to the nitrogen at position 1 will also show characteristic signals in the aromatic region. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For the methyl ester analog, the carbonyl carbon of the ester group appears around δ 163 ppm. nih.gov The carbon atoms of the indazole and phenyl rings resonate in the range of δ 110-140 ppm. nih.govresearchgate.netresearchgate.net For instance, C4 of the indazole ring is typically found around δ 123-124 ppm, while C7a is around δ 140 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 1-Phenyl-1H-indazole-3-carboxylate Derivative Data is for Methyl 1-phenyl-1H-indazole-3-carboxylate as a closely related analog.

Position¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
48.32 (d, J = 8.1 Hz)123.9
57.51–7.35 (m)123.8
67.51–7.35 (m)122.4
77.76–7.70 (m)110.9
3-136.7
3a-127.7
7a-140.2
1' (Phenyl C1)-139.2
2', 6' (Phenyl C2, C6)7.76–7.70 (m)124.5
3', 5' (Phenyl C3, C5)7.56 (t, J = 7.8 Hz)129.6
4' (Phenyl C4)7.51–7.35 (m)128.1
C=O-163.1
OCH₃4.07 (s)52.2

Source: nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum will show characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. libretexts.orglibretexts.orgopenstax.org The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.orglibretexts.orgopenstax.org If the carboxylic acid forms hydrogen-bonded dimers, this peak is often observed around 1710 cm⁻¹. libretexts.orglibretexts.orgopenstax.org Other significant peaks include those for C-N stretching and aromatic C-H and C=C stretching vibrations. rsc.org For a related indazole derivative, characteristic IR peaks were observed at 1727 cm⁻¹ (C=O), and in the 1458-1597 cm⁻¹ region for aromatic C=C bonds. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (very broad)
C=O (Carboxylic Acid)1710-1760
C=C (Aromatic)1450-1600
C-N1342-1266
C-H (Aromatic)3100-3000

Source: libretexts.orglibretexts.orgopenstax.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. jocpr.comnih.gov High-Resolution Mass Spectrometry (HRMS) gives a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for polar molecules like carboxylic acids, which typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rsc.org

For the methyl ester analog, methyl 1-phenyl-1H-indazole-3-carboxylate, the calculated exact mass is 252.0899, and the found value by HRMS (EI) was 252.0927, confirming its elemental formula of C₁₅H₁₂N₂O₂. nih.gov For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.orgmiamioh.edu The fragmentation of the indazole ring can also lead to characteristic ions. researchgate.net

Advanced Structural Characterization

The precise three-dimensional arrangement of atoms and the electronic properties of this compound are crucial for understanding its chemical behavior and potential applications. Advanced analytical techniques provide deep insights into its solid-state structure and the subtle interplay of tautomeric forms.

X-ray Crystallography for Solid-State Analysis

Two polymorphic forms of 1H-indazole-3-carboxylic acid, designated as Form A and Form B, have been identified and characterized by X-ray powder diffraction (XRPD). Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. The characterization of these forms is essential for understanding the compound's stability and behavior in the solid state.

Form A is a solvent-free, crystalline form that can be obtained from solutions of dimethylformamide (DMF)/water, DMF/acidic water, or acetic acid. google.com Its thermal gravimetric analysis (TGA) shows no significant weight loss before decomposition, confirming its unsolvated nature. google.com Form B, also a solvent-free crystalline form, can be isolated from solvents like dichloromethane, t-butyl methyl ether (MTBE), or ethyl acetate. google.com TGA of Form B similarly indicates it is a non-solvated structure. google.com The conversion from Form B to Form A can be achieved by suspending Form B in refluxing methanol (B129727) for four hours. google.com

The distinct XRPD patterns of Form A and Form B are characterized by specific peaks at various 2θ angles, which act as a fingerprint for each crystalline form.

Table 1: Characteristic X-ray Diffraction Peaks for Polymorphs of 1H-Indazole-3-carboxylic Acid (Cu Kα radiation) google.com

The structural analysis of related indazole derivatives, such as 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole and 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid, has also been accomplished using single-crystal X-ray analysis, further highlighting the utility of this technique in unambiguously determining the molecular geometry of indazole-based compounds. mdpi.com

Photophysical and Thermochemical Techniques for Tautomerism Studies

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can influence their chemical and physical properties. researchgate.net The study of this tautomerism is critical for a complete understanding of the compound's behavior.

Photophysical Techniques:

Photophysical studies, such as UV-Vis absorption and photoluminescence spectroscopy, are valuable tools for investigating tautomeric equilibria. Different tautomers of a compound often exhibit distinct absorption and emission spectra. For instance, studies on other heterocyclic systems like pyrazol-5-ones have demonstrated that experimental UV spectra, when compared with theoretical calculations, can effectively identify the predominant tautomeric forms in different solvents. researchgate.net

While specific photophysical data for this compound concerning its tautomerism is not extensively reported, studies on related indazole derivatives provide a framework for what to expect. The photoluminescence of coordination polymers based on 1H-indazole-6-carboxylic acid has been investigated, showing that the emission properties are primarily centered on the ligand. mdpi.comresearchgate.net This suggests that the indazole core is photophysically active and that changes in its substitution pattern or tautomeric form would likely lead to observable changes in its spectroscopic properties. The 2H-tautomer of indazole, for example, is known to absorb light more strongly at longer wavelengths compared to the 1H-tautomer. nih.gov

Thermochemical Techniques:

Thermochemical methods provide quantitative data on the stability of different tautomers. The molar standard enthalpy of formation (ΔfH°m) is a key thermodynamic parameter that can be determined experimentally through techniques like combustion calorimetry and thermogravimetry. A study on several indazole derivatives has reported the experimental molar standard enthalpy of formation for 1H-indazole-3-carboxylic acid in both the condensed and gaseous phases. researchgate.net

These experimental values can be compared with theoretical calculations to assess the relative stability of different tautomers. For indazoles in general, the 1H-tautomer is typically found to be the more stable form. researchgate.net

Table 2: Molar Standard Enthalpy of Formation of 1H-Indazole-3-carboxylic Acid at T = 298.15 K researchgate.net

The study of the decarboxylation of 1-arylindazole-3-carboxylic acids has also provided indirect evidence of the influence of substituents on the stability of the indazole ring system. researchgate.net

Future Research Directions and Therapeutic Potential

Exploration of Novel 1-Phenyl-1H-indazole-3-carboxylic Acid Derivatives

The core structure of this compound serves as a foundational template for the synthesis of new chemical entities with potentially enhanced pharmacological profiles. Future exploration will likely focus on systematic modifications of this scaffold to probe structure-activity relationships (SAR).

Key strategies for derivatization include:

Modification of the Phenyl Ring at N-1: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the N-1 phenyl ring can significantly influence the compound's electronic properties and steric profile, potentially altering its binding affinity and selectivity for biological targets. For example, derivatives such as methyl 1-(p-tolyl)-1H-indazole-3-carboxylate and methyl 1-(4-(trifluoromethyl)phenyl)-1H-indazole-3-carboxylate have been synthesized to explore these effects. nih.gov

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group at the C-3 position is a prime site for modification. Conversion into a wide range of esters and amides can modulate the compound's solubility, membrane permeability, and interactions with target proteins. jocpr.comderpharmachemica.com The synthesis of 1H-indazole-3-carboxamides has been a common strategy to generate derivatives with diverse biological activities. derpharmachemica.comresearchgate.netnih.gov

Substitution on the Indazole Core: Introducing substituents on the benzene (B151609) ring of the indazole nucleus can further refine the molecule's properties.

Research has demonstrated the successful synthesis of various related indazole derivatives, providing a roadmap for future work on the 1-phenyl analog. For instance, a series of 1-butyl-1H-indazole-3-carboxamide derivatives has been created using amide coupling reagents like HATU. nih.gov Similarly, aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives have been synthesized from 1H-indazole-3-carboxylic acid hydrazide. jocpr.com These established synthetic routes can be adapted for the this compound core to generate novel libraries of compounds for biological screening. researchgate.net

Table 1: Examples of Synthesized Indazole-3-Carboxylic Acid Derivatives

Compound Name Base Scaffold Modification Reference
Methyl 1-phenyl-1H-indazole-3-carboxylate This compound Esterification of carboxylic acid nih.gov
Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate This compound Substituted phenyl at N-1, esterification nih.gov
Methyl 1-(4-(trifluoromethyl)phenyl)-1H-indazole-3-carboxylate This compound Substituted phenyl at N-1, esterification nih.gov
1-Butyl-N-phenyl-1H-indazole-3-carboxamide 1H-Indazole-3-carboxylic acid N-1 butylation, amidation nih.gov

Identification of New Molecular Targets and Biological Pathways

Indazole-based compounds are recognized for their ability to interact with a wide array of biological targets, particularly protein kinases. nih.govrsc.org A primary future direction is to screen this compound and its novel derivatives against diverse panels of enzymes and receptors to uncover new therapeutic applications.

Kinase Inhibition: The indazole nucleus is a privileged scaffold for kinase inhibitors. nih.gov Derivatives have shown activity against targets like Fibroblast Growth Factor Receptors (FGFRs), p21-activated kinase 1 (PAK1), and tyrosine threonine kinase (TTK). nih.govnih.gov For instance, certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which are linked to tumor progression and metastasis. nih.gov Future research should investigate if the 1-phenyl substitution enhances potency or alters the kinase selectivity profile, potentially targeting kinases like VEGFR-2 and Tie-2, which are crucial in angiogenesis. nih.gov

Anti-inflammatory Activity: Indazole derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov Screening new this compound derivatives for COX-2 inhibition could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Other Potential Applications: The versatility of the indazole ring suggests a broad therapeutic potential. Studies on related structures have revealed activities including:

Anticancer: Various indazole derivatives exhibit antiproliferative effects against numerous human cancer cell lines. nih.govresearchgate.net

Antimicrobial: Some indazole-3-carboxamides have been evaluated for their antimicrobial properties. researchgate.net Specifically, 3-phenyl-1H-indazole derivatives have shown promising anticandidal activity. nih.gov

Neurological Disorders: Bicyclic indazole amides have been investigated as nicotinic α-7 receptor partial agonists, which could be beneficial for treating conditions like Alzheimer's disease and schizophrenia. google.com

Integration of Advanced Computational Methodologies

Computational chemistry plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. Future research on this compound will increasingly rely on these in silico techniques.

Molecular Docking: This technique can predict the binding orientation and affinity of novel derivatives within the active site of a target protein. For example, molecular docking has been used to evaluate 1H-indazole analogs as potential inhibitors of the COX-2 enzyme (PDB ID: 3NT1). researchgate.net This approach can be used to virtually screen large libraries of this compound derivatives against various targets like PAK1 or FGFR1, prioritizing the most promising candidates for synthesis and biological testing. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions. researchgate.net This can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for a compound's activity, thereby guiding further structural modifications. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structures of the derivatives with their biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds, streamlining the design process.

By integrating these computational methods, researchers can adopt a more rational approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net

Translational Research Perspectives in Preclinical Development

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For derivatives of this compound that demonstrate significant in vitro potency and selectivity, the focus will shift to preclinical development.

This phase involves a series of critical evaluations:

In Vivo Efficacy Studies: Compounds that are effective in cell-based assays must be tested in animal models of disease to confirm their therapeutic effects. For example, novel indole-3-carboxylic acid derivatives, a related heterocyclic class, have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. nih.gov Similar in vivo studies would be essential to validate the anticancer, anti-inflammatory, or other potential therapeutic activities of new indazole derivatives. nih.govnih.gov

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial. Studies will need to determine the bioavailability, half-life, and metabolic pathways of lead candidates to ensure they can reach and remain at the target site in effective concentrations.

Lead Optimization: Data from in vivo and pharmacokinetic studies will guide the final stages of lead optimization. The goal is to refine the molecule to enhance efficacy, improve its ADME profile, and minimize any potential off-target effects before it can be considered for human clinical trials.

The journey from a promising scaffold like this compound to a marketable drug is long and complex. However, by systematically exploring novel derivatives, identifying new biological targets, leveraging advanced computational tools, and conducting thorough preclinical evaluations, the therapeutic potential of this compound class can be fully realized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1H-indazole-3-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted indazole precursors. For example, derivatives like 1-methyl-1H-indazole-3-carboxylic acid are synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions . Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization.
  • Temperature : Reactions often proceed at reflux (80–120°C) in solvents like ethanol or DMF.
  • Protecting Groups : Carboxylic acid functionality may require protection (e.g., esterification) during synthesis to prevent side reactions .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For analogous compounds like 1-methyl-1H-indazole-3-carboxylic acid, SC-XRD revealed dimer formation via O–H⋯O hydrogen bonds and C–H⋯O interactions, with an R factor of 0.058 . Complementary techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O–H stretch) validate functional groups.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7 v/v) for separation of polar impurities.
  • Acid-Base Extraction : Leverage the compound’s acidity (pKa ~3–4) by protonating in acidic aqueous phases and deprotonating in basic conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions.
  • Dynamic NMR Studies : Investigate temperature-dependent shifts to identify conformational flexibility or hydrogen-bonding effects .
  • Crystallographic Refinement : Re-analyze SC-XRD data to detect subtle structural distortions not captured in initial models .

Q. What strategies improve reaction yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% via enhanced thermal efficiency.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps in indazole ring formation.
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and optimize stoichiometry .

Q. Which advanced analytical methods are suitable for detecting trace impurities or stereochemical byproducts?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Achieves ppm-level accuracy to confirm molecular formula and detect impurities (e.g., methyl ester byproducts) .
  • Chiral HPLC : Resolves enantiomeric impurities using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • 2D NMR (COSY, NOESY) : Identifies stereochemical relationships and spatial proximity of protons in complex mixtures .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :

  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., higher solubility in DMSO than ethanol due to H-bonding capacity).
  • Temperature Gradients : Conduct solubility tests at 25°C, 40°C, and 60°C to map thermodynamic parameters.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess how crystallinity affects dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.